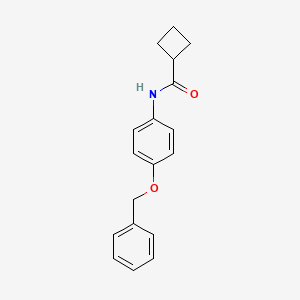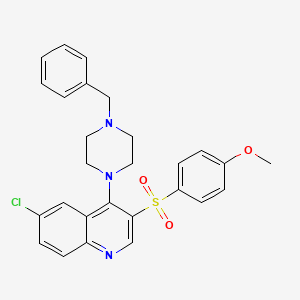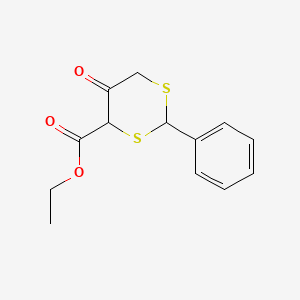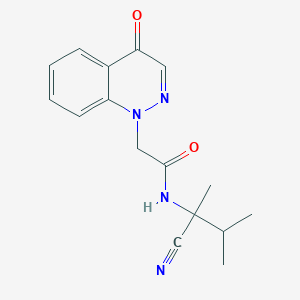![molecular formula C9H14N4OS B2529783 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide CAS No. 932998-15-7](/img/structure/B2529783.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with readily available carboxamides or other nitrogen-containing heterocycles. For instance, the synthesis of N-substituted carboxamides with [1,2,4]triazole rings is achieved through reactions involving dehydrosulfurization or cyclocondensation processes . These methods could potentially be adapted for the synthesis of "N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds containing the [1,2,4]triazole ring has been confirmed using various spectral studies and, in some cases, X-ray crystallography . These techniques ensure the correct identification of the synthesized compounds and provide detailed information about their molecular geometry, which is crucial for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazole derivatives are diverse and can lead to a wide range of products. For example, the reaction of N-triazolide imidates with 1,2,4-triazole-3,5-diamine results in regioselective formation of triazinone derivatives . Similarly, the interaction of haloaryl propiolamides with sodium azide through a tandem reaction sequence yields [1,2,3]triazoloquinoxalinones . These reactions highlight the versatility of [1,2,4]triazole-containing compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazole derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter properties such as solubility, stability, and reactivity. The biological activities of these compounds, such as anti-inflammatory and analgesic effects, are often evaluated in vivo, providing insights into their pharmacokinetic and pharmacodynamic profiles . Additionally, the safety and toxicity profiles are assessed through acute toxicity studies and ulcerogenic effect evaluations .
科学的研究の応用
Triazine Derivatives in Drug Discovery
Triazine derivatives have been explored for their potential in various therapeutic areas due to their broad spectrum of biological activities. They have shown promise as antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anticancer agents, among others. The structural versatility of triazine allows for the synthesis of numerous derivatives with enhanced pharmacological profiles.
For instance, certain triazine derivatives have been identified as potent antitumor agents. Cascioferro et al. (2017) highlighted the antiproliferative, analgesic, and anti-inflammatory properties of 1,2,3-triazines and their benzo- and heterofused derivatives, emphasizing their potential in the development of new anticancer compounds (Cascioferro et al., 2017). Similarly, Verma et al. (2019) reviewed the biological significance of heterocyclic compounds bearing the triazine scaffold, noting their effectiveness against a variety of diseases, including cancer (Verma et al., 2019).
Triazine in Antibacterial and Antifungal Research
The search for new antibacterial and antifungal agents has also benefited from the study of triazine derivatives. Jie Li and Junwei Zhang (2021) provided an update on the antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus, underscoring the ongoing need for novel anti-S. aureus agents due to the emergence of antibiotic-resistant strains (Jie Li & Junwei Zhang, 2021).
作用機序
Target of Action
The compound 2,2-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide, also known as N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The mode of action of this compound is likely related to its ability to interact with its target enzymes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . For instance, in the case of enzyme inhibitors, the compound may bind to the active site of the enzyme, blocking its normal function and leading to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific enzymes it targets. For example, if the compound acts as a carbonic anhydrase inhibitor, it could affect the regulation of pH and fluid balance in the body. If it acts as a cholinesterase inhibitor, it could influence neurotransmission in the nervous system
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which could provide insights into the likely ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to changes in the levels or activity of the targeted enzyme, which could in turn affect various cellular processes
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c1-9(2,3)6(14)10-7-11-12-8-13(7)4-5-15-8/h4-5H2,1-3H3,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFMNOSTVBJLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C2N1CCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)

![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)



![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2529723.png)